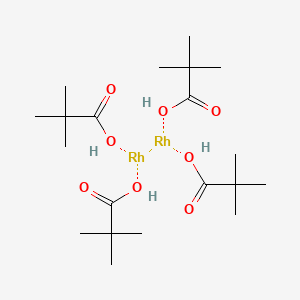
Tetrakis(pentanoato)dirhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(pentanoato)dirhodium: is a coordination compound consisting of two rhodium atoms and four pentanoate (valeric acid) ligands
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting rhodium(II) acetate with pentanoic acid in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated organic compounds.
Substitution Reactions: The compound can participate in substitution reactions, where it replaces one ligand with another in the coordination complex.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and pressures.
Reduction: Hydrogen gas is often used as the reducing agent, with the reaction carried out under an inert atmosphere.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Modified coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrakis(pentanoato)dirhodium is widely used as a catalyst in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential use in biological imaging and diagnostics due to its luminescent properties. Medicine: Research is ongoing to explore its application in drug delivery systems and as an antimicrobial agent. Industry: It is employed in the production of various chemicals, including polymers and specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily through its catalytic activity. The rhodium centers in tetrakis(pentanoato)dirhodium facilitate the activation of substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with organic molecules to promote their transformation.
Vergleich Mit ähnlichen Verbindungen
Rhodium(II) octanoate, dimer
Rhodium(II) triphenylacetate, dimer
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness: Tetrakis(pentanoato)dirhodium stands out due to its specific ligand structure, which imparts unique catalytic properties compared to other rhodium-based compounds. Its ability to catalyze a wide range of reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C20H40O8Rh2 |
|---|---|
Molekulargewicht |
614.3 g/mol |
IUPAC-Name |
2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);; |
InChI-Schlüssel |
YUTHBCMBFOWMGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


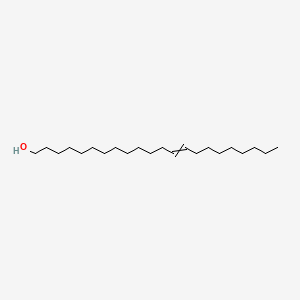
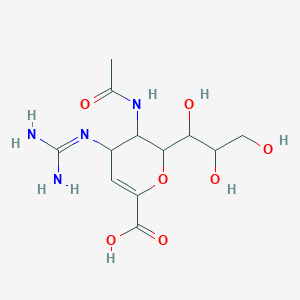
![1-(Tert-butoxycarbonyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15157007.png)
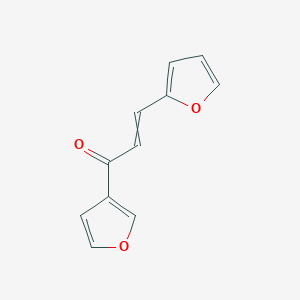
![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)
![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)
![copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)
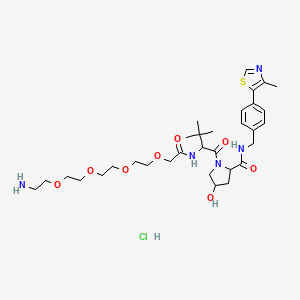
![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15157079.png)
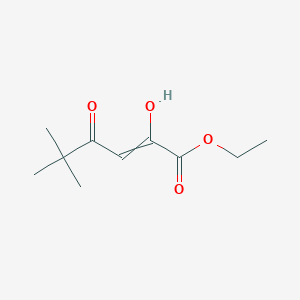
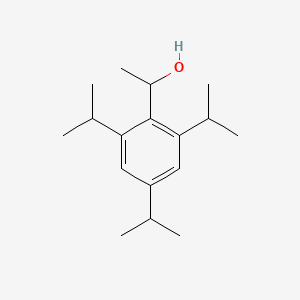
![9,18,27-trimethyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B15157092.png)
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)
